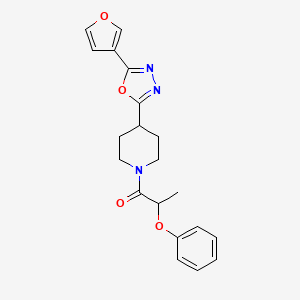
(Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide: is an organic compound characterized by its unique chemical structure, which includes a thiazolidine ring and a butylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through a cyclization reaction involving a thiol and an amine.
Introduction of the Butylphenyl Group: The butylphenyl group is introduced via a substitution reaction, where a butylphenyl halide reacts with the thiazolidine intermediate.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Optimized Reaction Conditions: Temperature, pressure, and pH are carefully controlled to maximize yield and purity.
Catalysts and Reagents: Specific catalysts and reagents are used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The butylphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated thiazolidine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Pathways: It is used to study biochemical pathways involving thiazolidine derivatives.
Medicine
Drug Development: The compound is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Pharmacokinetics: Studies focus on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It is explored for its potential use in agrochemicals.
作用機序
The mechanism of action of (Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and modulating biochemical pathways. The thiazolidine ring plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (Z)-N-(4-methylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
- (Z)-N-(4-ethylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
- (Z)-N-(4-propylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide
Uniqueness
- Structural Differences : The presence of the butyl group in (Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide distinguishes it from its methyl, ethyl, and propyl analogs.
- Biological Activity : The butyl group may confer unique biological properties, making it more effective in certain applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(2Z)-N-(4-butylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-3-4-10-5-7-11(8-6-10)16-13(18)9-12-14(19)17-15(20)21-12/h5-9H,2-4H2,1H3,(H,16,18)(H,17,19,20)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFWXQOWTVZCE-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2826131.png)



![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2826137.png)






![5-amino-2-[(2-chloro-5-nitrophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2826152.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine](/img/structure/B2826153.png)
